molecular formula C18H21ClN4O5S2 B2709853 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide CAS No. 879938-54-2

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B2709853
CAS No.: 879938-54-2
M. Wt: 472.96
InChI Key: FVAXNZROGKAVRH-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure, featuring a pyrimidine core with chloro and methylsulfonyl substituents, along with a piperidine sulfonamide moiety, suggests potential as a scaffold for developing protein kinase inhibitors. Pyrimidine derivatives are widely investigated in oncology research for targeting cyclin-dependent kinases (CDKs) and other kinase families critical for cell cycle progression and signaling . The specific sulfonamide group in its structure is a common pharmacophore found in compounds with diverse biological activities. This product is intended for non-clinical, in-vitro research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

5-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O5S2/c1-12-4-3-9-23(11-12)30(27,28)14-7-5-13(6-8-14)21-17(24)16-15(19)10-20-18(22-16)29(2,25)26/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAXNZROGKAVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide, with the CAS number 879938-54-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound's molecular formula is C18H21ClN4O5S2C_{18}H_{21}ClN_{4}O_{5}S_{2} with a molecular weight of 473.0 g/mol. Its structure features a pyrimidine core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC1818H2121ClN44O55S22
Molecular Weight473.0 g/mol
CAS Number879938-54-2

Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. In studies evaluating the antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, related compounds showed promising results, indicating potential for the target compound as an antibacterial agent .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, enzyme assays revealed that derivatives of this compound can inhibit acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections respectively .

Table: Enzyme Inhibition Activity

EnzymeInhibition (%)Reference
Acetylcholinesterase65%
Urease70%

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study: MDM2 Inhibition

In a study involving the SJSA-1 cell line, the compound exhibited moderate growth inhibition at dosages of 100 mg/kg over a period of 14 days. The results indicated a correlation between MDM2 binding affinity and anticancer activity, supporting further exploration into its use as an anticancer drug .

The biological activity of this compound is attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and pyrimidine moieties. These interactions enhance its binding affinity to proteins involved in critical pathways such as apoptosis and cellular proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Pyrimidine Ring)

Compound Name Position 2 Substituent Key Differences
Target compound Methylsulfonyl (Ms) High polarity due to SO₂ group; enhances hydrogen bonding and metabolic stability .
5-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide Methylsulfanyl (Mtp) Reduced polarity (S vs. SO₂); increased lipophilicity (higher logP), potentially improving membrane permeability but reducing solubility .
5-Chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(isopropylsulfanyl)pyrimidine-4-carboxamide Isopropylsulfanyl Bulkier substituent increases steric hindrance, possibly reducing off-target interactions but lowering binding affinity to compact active sites .
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide Ethylsulfanyl Difluoromethoxy group on phenyl introduces strong electron-withdrawing effects, enhancing metabolic stability compared to sulfonamide-linked analogs .

Variations in the Sulfonamide-Linked Substituent

Compound Name Sulfonamide Substituent Key Differences
Target compound 3-Methylpiperidin-1-yl Conformational flexibility of piperidine may enhance target binding; methyl group introduces steric effects .
5-Chloro-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-2-ethylsulfanylpyrimidine-4-carboxamide 2,6-Dimethylpyrimidin-4-yl Aromatic pyrimidine substituent creates planar geometry, potentially improving π-π stacking but reducing flexibility .
5-Chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide 4-Methylpiperazine-1-carbonyl Piperazine introduces basic nitrogen, increasing solubility; carbonyl group adds polarity, altering pharmacokinetics .
5-Chloro-N-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide 2-Methylphenyl methylsulfonyl Fluorophenyl group enhances electronegativity, enabling hydrogen bonding; methylphenyl adds hydrophobicity, affecting target selectivity .

Electronic and Steric Effects

  • Methylsulfonyl (Ms) vs. Sulfanyl (Mtp):
    • The Ms group (SO₂) is strongly electron-withdrawing, stabilizing negative charge and enhancing interactions with basic residues in enzymatic pockets. In contrast, Mtp (S) is less polar, favoring hydrophobic environments .
  • Piperidinyl vs. Pyrimidinyl substituents (e.g., 2,6-dimethylpyrimidin-4-yl) offer planar rigidity for stacking interactions .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
The synthesis requires meticulous control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Exothermic steps (e.g., sulfonylation) require gradual heating (0°C to room temperature) to avoid side reactions .
  • Catalysts and reagents : Sodium hydride (NaH) for deprotonation and chlorinating agents (e.g., POCl₃) for introducing chloro groups are critical .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

Methodological Example:

StepParameterOptimal Range
SulfonylationSolventDMF, 0–25°C
ChlorinationReagentPOCl₃, 80°C
PurificationTechniqueColumn chromatography (EtOAc/hexane)

Basic: Which analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methylsulfonyl at δ 3.2–3.5 ppm for ¹H; 40–45 ppm for ¹³C) and confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 527.08) and detects impurities .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can computational methods predict reactivity of intermediates in this compound’s synthesis?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) model transition states and intermediates. For example:

  • ICReDD’s Approach : Combines quantum chemistry and machine learning to predict optimal sulfonylation pathways, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction rates and yields .

Case Study :
A 2025 study optimized piperidine sulfonylation using DFT to identify low-energy intermediates, reducing reaction time by 30% .

Advanced: How can researchers resolve contradictions in biological activity data across analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methylpiperidinyl vs. fluorobenzyl groups) and correlate with activity (e.g., IC₅₀ values) .
  • Controlled Assays : Use standardized cell lines (e.g., HEK293 for kinase inhibition) and normalize data to reference compounds .
  • Data Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Example :
A 2025 SAR study found that 3-methylpiperidinyl analogs showed 10× higher potency than dimethylamino variants due to enhanced hydrophobic interactions .

Advanced: What strategies address spectral anomalies during characterization?

Answer:

  • Dynamic NMR : Resolves rotational isomers in sulfonamide groups by analyzing temperature-dependent splitting .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) suppress solvent peaks in ¹H NMR .

Case Study :
Anomalous NOESY correlations in the pyrimidine ring were resolved by confirming non-planar conformations via X-ray crystallography .

Advanced: How can reaction mechanisms be validated for key synthetic steps?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to identify rate-determining steps .
  • Trapping Intermediates : Use low-temperature NMR (-80°C) to stabilize and characterize reactive species (e.g., sulfonyl chloride intermediates) .
  • Computational Validation : Match DFT-calculated activation energies with experimental Arrhenius plots .

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